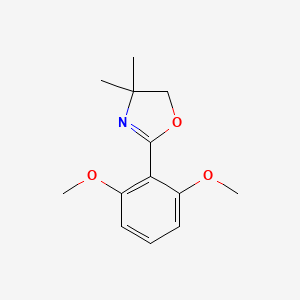

2-(2,6-Dimethoxyphenyl)-4,4-dimethyl-2-oxazoline

Description

2-(2,6-Dimethoxyphenyl)-4,4-dimethyl-2-oxazoline is an organic compound characterized by its unique structure, which includes a dimethoxyphenyl group and an oxazoline ring

Properties

IUPAC Name |

2-(2,6-dimethoxyphenyl)-4,4-dimethyl-5H-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-13(2)8-17-12(14-13)11-9(15-3)6-5-7-10(11)16-4/h5-7H,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROAVQVZZFABISD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(=N1)C2=C(C=CC=C2OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80408808 | |

| Record name | 2-(2,6-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26667396 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

64957-86-4 | |

| Record name | 2-(2,6-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethoxyphenyl)-4,4-dimethyl-2-oxazoline typically involves the reaction of 2,6-dimethoxybenzaldehyde with 2-amino-2-methyl-1-propanol under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the oxazoline ring. The reaction is usually carried out in a solvent such as toluene or ethanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Palladium-Catalyzed Ortho Alkoxylation

This compound serves as a directing group for palladium-mediated C(sp²)–H bond alkoxylation. Key findings include:

| Reaction Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Catalyst | Pd(OAc)₂ (10 mol%) | 66 |

| Oxidant | K₂S₂O₈ (4 equiv) | - |

| Solvent | Methanol | - |

| Temperature | 60°C | - |

| Time | 28 hr | - |

The reaction proceeds via a proposed mechanism involving:

-

C–H Activation : Pd(II) coordinates to the oxazoline nitrogen, facilitating ortho C–H bond cleavage .

-

Oxidant Role : K₂S₂O₈ regenerates Pd(II) from Pd(0), maintaining catalytic activity .

-

Reductive Elimination : Alkoxy group transfer occurs with a calculated Gibbs free energy barrier of 8.3 kcal/mol .

Steric effects from the 4,4-dimethyl group prevent over-oxidation while allowing dialkoxylation (8 equiv K₂S₂O₈ yields 63% 2o ) .

b) Ligand in Coordination Chemistry

The oxazoline nitrogen coordinates to ZnX₂ (X = Cl, Br), forming complexes [ZnX₂(ox)₂] for catalytic applications . Steric hindrance prevents coordination with ZnI₂ .

Reaction Optimization Insights

Critical factors influencing alkoxylation efficiency:

Equilibrium studies show a 1:2 substrate:product ratio under standard conditions, suggesting reversible steps .

Stability and Functional Group Tolerance

The dimethyloxazoline motif remains intact under oxidative conditions but undergoes ring-opening in:

-

Acidic Hydrolysis : Forms carboxylic acids for downstream derivatization .

-

Nucleophilic Attack : Participates in ester-ammonium salt formation via oxazoline cleavage .

This dual stability/reactivity profile enables sequential functionalization strategies.

The compound’s unique blend of steric protection, directing group capability, and modular reactivity establishes it as a valuable tool for constructing complex aromatic ethers and studying Pd-mediated C–H activation mechanisms. Recent advances highlight its potential in synthesizing pharmacophores and materials with controlled substitution patterns .

Scientific Research Applications

Applications in Organic Synthesis

-

Ligand in Coordination Chemistry:

2-(2,6-Dimethoxyphenyl)-4,4-dimethyl-2-oxazoline acts as a ligand in coordination chemistry. It can form complexes with metal ions, enhancing catalytic processes. For example, it has been utilized in palladium-catalyzed reactions to improve regioselectivity in alkoxylation reactions .Application Description Ligand Formation Forms stable complexes with transition metals Catalytic Reactions Enhances reaction rates and selectivity -

Regioselective Alkoxylation:

Recent studies have demonstrated its use in palladium-catalyzed ortho alkoxylation reactions. This method allows for the introduction of alkoxy groups at specific positions on aromatic rings under mild conditions (60°C) and in the presence of various alcohols . Key Findings:- High regioselectivity was achieved for the alkoxylation of oxazoline derivatives.

- The process allows for the formation of 1,3-dialkoxy-substituted arenes which are difficult to synthesize through traditional methods.

Medicinal Chemistry Applications

While specific medicinal applications for this compound are not extensively documented, oxazoline derivatives have been investigated for potential biological activities. The structural features of this compound suggest it could exhibit interesting pharmacological properties due to its ability to interact with biological targets.

Case Studies

-

Palladium-Catalyzed Reactions:

A study highlighted the use of this compound as a directing group in palladium-catalyzed reactions which demonstrated efficient alkoxylation under mild conditions. The results indicated that the oxazoline moiety significantly influences the site selectivity during electrophilic aromatic substitution reactions .Reaction Type Conditions Yield Alkoxylation Mild (60°C), Air Up to 62%

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethoxyphenyl)-4,4-dimethyl-2-oxazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The oxazoline ring plays a crucial role in binding to the active site of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

2,6-Dimethoxyphenol: Shares the dimethoxyphenyl group but lacks the oxazoline ring.

4,4-Dimethyl-2-oxazoline: Contains the oxazoline ring but lacks the dimethoxyphenyl group.

2-(2,6-Dimethoxyphenyl)oxazole: Similar structure but with an oxazole ring instead of an oxazoline ring.

Uniqueness

2-(2,6-Dimethoxyphenyl)-4,4-dimethyl-2-oxazoline is unique due to the combination of the dimethoxyphenyl group and the oxazoline ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in synthesis, catalysis, and potential therapeutic uses .

Biological Activity

2-(2,6-Dimethoxyphenyl)-4,4-dimethyl-2-oxazoline is a synthetic compound belonging to the oxazoline family, which is characterized by a five-membered heterocyclic structure. The biological activity of oxazolines has garnered significant attention due to their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant case studies.

The compound can be synthesized through various methods, including microwave-assisted synthesis which enhances yield and reduces reaction time. The introduction of methoxy groups in the aromatic ring can influence the biological activity and reactivity of the compound .

Antimicrobial Activity

The antimicrobial properties of oxazoline derivatives have been extensively studied. In particular, this compound has shown promising results against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for selected compounds are summarized in Table 1.

| Compound | MIC (µg/ml) against Bacteria |

|---|---|

| This compound | |

| E. coli | 15 |

| S. aureus | 12 |

| C. albicans | 10 |

The above data indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of oxazolines. For instance, derivatives of this compound were evaluated for their cytotoxic effects on various cancer cell lines. The results are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 20 |

| HCT116 (Colon) | 15 |

| MCF7 (Breast) | 18 |

These findings suggest that the compound has moderate to high cytotoxicity against selected cancer cell lines.

Anti-inflammatory Activity

The anti-inflammatory effects of oxazolines have been documented in several studies. The mechanism typically involves the inhibition of pro-inflammatory cytokines. In a recent study, this compound was shown to reduce levels of TNF-alpha and IL-6 in vitro.

Case Studies

- Study on Antibacterial Activity : A research team evaluated the antibacterial efficacy of several oxazoline derivatives including this compound against multi-drug resistant strains. The study concluded that this compound exhibited superior activity compared to standard antibiotics .

- Evaluation of Anticancer Properties : Another study investigated the effects of this oxazoline derivative on apoptosis in cancer cells. Results indicated a significant increase in apoptotic markers when treated with varying concentrations of the compound.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-(2,6-dimethoxyphenyl)-4,4-dimethyl-2-oxazoline?

- Methodological Answer : The synthesis typically involves cyclocondensation of a substituted nitrile with an amino alcohol derivative. For example, describes the use of bromophenyl precursors reacted with organotin reagents under inert atmospheres (e.g., argon) in refluxing toluene. Catalysts like triethylamine or Wilkinson’s catalyst (RhCl(PPh₃)₃) may enhance yields. Stoichiometric control (1:1.2 molar ratio of nitrile to amino alcohol) and Dean-Stark traps for azeotropic water removal improve efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures product isolation .

Q. Which spectroscopic techniques are essential for structural confirmation of this oxazoline derivative?

- Methodological Answer : Key methods include:

- ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm for OCH₃), dimethyl (δ ~1.3 ppm for C(CH₃)₂), and aromatic protons (δ ~6.5–7.5 ppm).

- IR Spectroscopy : Confirm the oxazoline ring via C=N stretching (~1650 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹).

- Elemental Analysis (CHN) : Validate empirical formula (e.g., C₁₈H₂₀N₂O₃) with <0.3% deviation.

- Mass Spectrometry (EI/ESI) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 327) confirm molecular weight .

Q. What safety precautions are recommended for handling this compound?

- Methodological Answer : Acute toxicity studies ( ) report an LD₅₀ of 180 mg/kg (intravenous, mice). Use PPE (gloves, lab coats), work in fume hoods, and avoid inhalation/ingestion. Store in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can stereoselective synthesis of enantiopure this compound be achieved?

- Methodological Answer : Chiral induction via enantiopure amino alcohols (e.g., (S)-(+)-2-phenylglycinol) generates stereocenters. Reaction optimization includes:

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance stereocontrol.

- Temperature : Lower temperatures (0–25°C) reduce racemization.

- Catalysts : Chiral Brønsted acids (e.g., BINOL-phosphoric acid) improve enantiomeric excess (ee >90%).

- Analysis : Chiral HPLC (Chiralpak AD-H column) or polarimetry validates ee .

Q. How can computational methods resolve discrepancies between experimental and theoretical spectral data?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model NMR/IR spectra. Steps include:

Optimize geometry using Gaussian02.

Compute chemical shifts with GIAO (Gauge-Independent Atomic Orbital) method.

Compare experimental vs. theoretical IR peaks (scaling factor ~0.97).

used X-ray crystallography with DFT to validate oxazoline ring conformations, addressing discrepancies in NOESY data .

Q. What are the mechanistic insights into the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The oxazoline’s electron-withdrawing nature activates aryl halides in Suzuki-Miyaura couplings. Key steps:

- Oxidative Addition : Pd(0) inserts into C-X bonds (X = Br, I) at the 2,6-dimethoxyphenyl group.

- Transmetallation : Organoboron reagents (e.g., arylboronic acids) transfer aryl groups to Pd(II).

- Reductive Elimination : Pd(0) releases biaryl products.

Monitor reaction progress via TLC (Rf shift) and characterize products via GC-MS .

Q. How can this compound serve as a monomer in polymer synthesis?

- Methodological Answer : Organotin-functionalized derivatives (e.g., 4,4-dimethyl-2-(2-(triphenylstannyl)phenyl) oxazoline) undergo:

- Wurtz Coupling : Na-mediated dehalogenation forms Sn-Sn bonds, creating polystannane backbones.

- Dehydrogenative Polymerization : Wilkinson’s catalyst removes H₂, yielding conjugated polymers.

Characterize polymers via GPC (Mn ~10–50 kDa) and TGA (decomposition >300°C) .

Data Contradiction Analysis

Q. How to address conflicting UV-Vis spectral data for oxazoline derivatives in different solvents?

- Methodological Answer : Solvatochromic shifts arise from solvent polarity. For example:

- Polar Solvents (MeOH) : Hypsochromic shift (λmax ↓) due to dipole-dipole interactions.

- Nonpolar Solvents (Hexane) : Bathochromic shift (λmax ↑) from reduced stabilization.

Calibrate using solvent polarity indices (ET(30)) and compare with ’s UV data for benzothiazole analogs .

Application-Oriented Questions

Q. What role does this compound play in asymmetric catalysis?

- Methodological Answer : As a chiral ligand, the oxazoline’s rigid structure coordinates transition metals (e.g., Pd, Cu) in enantioselective reactions:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.